1-Bromo-3-(4-bromophenyl)propan-2-one CAS number and molecular weight
1-Bromo-3-(4-bromophenyl)propan-2-one CAS number and molecular weight
An In-depth Technical Guide to α-Bromo Ketones: Focus on 1-Bromo-3-(4-bromophenyl)propan-2-one and its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the α-bromo ketone class of compounds, with a specific focus on the structural motif of brominated phenylpropanones. While the specific compound "1-Bromo-3-(4-bromophenyl)propan-2-one" is not readily found in chemical databases under a unique CAS number, this guide will address its predicted characteristics based on its chemical structure and provide detailed information on closely related and well-documented isomers. This approach is taken to provide a robust and scientifically grounded resource for professionals in the field.
Part 1: Compound Identification and Physicochemical Properties
The nomenclature "1-Bromo-3-(4-bromophenyl)propan-2-one" suggests a molecule with the following structure: a three-carbon chain with a ketone at the second carbon, a bromine atom at the first carbon, and a 4-bromophenyl group at the third carbon.
Key Identifiers:
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Molecular Formula: C₉H₈Br₂O
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CAS Number: Not assigned. It is crucial for researchers to verify the identity of this compound through analytical methods if it is synthesized.
For the purpose of this guide, we will draw on data from the following closely related and commercially available isomers:
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3-Bromo-1-(4-bromophenyl)propan-1-one: CAS Number 33994-13-7
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2-Bromo-1-(4-bromo-phenyl)-propan-1-one: CAS Number 38786-67-3[1]
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1-(4-Bromophenyl)propan-2-one: CAS Number 6186-22-7 (This is a mono-brominated analog)[4]
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p-Bromopropiophenone (1-(4-Bromophenyl)propan-1-one): CAS Number 10342-83-3[5][6][7][8]
Table 1: Physicochemical Properties of Brominated Phenylpropanones
| Property | 1-Bromo-3-(4-bromophenyl)propan-2-one (Predicted) | 3-Bromo-1-(4-bromophenyl)propan-1-one | 2-Bromo-1-(4-bromo-phenyl)-propan-1-one | p-Bromopropiophenone |
| CAS Number | N/A | 33994-13-7 | 38786-67-3[1] | 10342-83-3[5][6][7][8] |
| Molecular Formula | C₉H₈Br₂O | C₉H₈Br₂O[2][3] | C₉H₈Br₂O[1] | C₉H₉BrO[5][6] |
| Molecular Weight | 291.97 g/mol [1][2][3] | 291.97 g/mol [2][3] | 291.97 g/mol [1] | 213.07 g/mol [4][5][6][8] |
| Appearance | Likely a solid at room temperature | Solid[2] | - | - |
| Melting Point | - | 66-67 °C | - | - |
Part 2: Synthesis and Mechanistic Considerations
α-Bromo ketones are valuable synthetic intermediates. The synthesis of 1-Bromo-3-(4-bromophenyl)propan-2-one would likely proceed through the bromination of the parent ketone, 1-(4-bromophenyl)propan-2-one.
General Synthesis Protocol: α-Bromination of a Ketone
This protocol is a generalized procedure and would require optimization for the specific substrate.
Step 1: Enolate Formation The ketone is treated with a base to form an enolate. The choice of base is critical to control the regioselectivity of enolate formation.
Step 2: Bromination The enolate is then reacted with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine.
Caption: General workflow for the synthesis of α-bromo ketones.
Part 3: Spectroscopic Analysis
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and the bromophenyl group, and the methylene protons bearing the bromine atom.
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¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, and the two methylene carbons. The carbon attached to the bromine would be shifted downfield.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms would be expected.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1715-1735 cm⁻¹ would be indicative of the carbonyl group.
Part 4: Reactivity and Applications in Drug Development
α-Bromo ketones are versatile electrophiles and are widely used in organic synthesis. The presence of two reactive sites, the carbon bearing the bromine and the carbonyl carbon, allows for a variety of subsequent reactions.
Nucleophilic Substitution
The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles. This reaction is fundamental to the construction of more complex molecules.
Caption: Nucleophilic substitution at the α-carbon of an α-bromo ketone.
Role in Drug Discovery
Brominated organic compounds are significant in medicinal chemistry. The introduction of a bromine atom can enhance the pharmacological properties of a molecule, such as its binding affinity to a target protein or its metabolic stability[9]. Brominated phenylpropanone scaffolds can serve as precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of many drug discovery programs. For instance, they can be used in the synthesis of substituted imidazoles, thiazoles, and other ring systems with known biological activities. The use of brominated intermediates is crucial in the synthesis of drugs for neurological and endocrine disorders[10].
Part 5: Safety and Handling
α-Bromo ketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
General Handling Precautions:
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Avoid inhalation of dust or vapors.
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Keep the container tightly closed and store in a cool, dry place.[11][13]
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In case of accidental exposure, seek immediate medical attention.
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